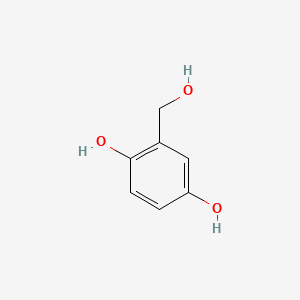

Gentisyl Alcohol

説明

This compound has been reported in Penicillium terrestre, Geosmithia langdonii, and other organisms with data available.

structure; RN given refers to parent cpd

Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZSUVGRVHEUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197804 | |

| Record name | 2,5-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-08-9 | |

| Record name | Gentisyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)benzene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8T2WY38GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Gentisyl alcohol" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisyl alcohol, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological functions of this compound. Detailed experimental protocols for its synthesis, isolation, and for assessing its antioxidant, anticancer, and antiviral activities are provided. Furthermore, this guide elucidates the molecular mechanisms underlying its anticancer effects, with a focus on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, systematically named 2-(hydroxymethyl)benzene-1,4-diol, is a derivative of benzyl alcohol and hydroquinone.[1] Its chemical structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 5, and a hydroxymethyl group at position 1.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(hydroxymethyl)benzene-1,4-diol |

| CAS Number | 495-08-9[2] |

| Molecular Formula | C₇H₈O₃[2] |

| SMILES | C1=CC(=C(C=C1O)CO)O[3] |

| InChI | InChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2[2] |

| Synonyms | 2,5-Dihydroxybenzyl alcohol, Salirepol, Gentisin alcohol[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 140.14 g/mol [2] |

| Appearance | Colorless to pale yellow solid |

| Melting Point | 100-102 °C |

| Boiling Point | 299.9 °C (estimated) |

| Solubility | Soluble in water, ethanol, and diethyl ether. |

| logP | 0.53 |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Data | Values |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.01 (d, J=3.0 Hz, 1H), 6.85 (d, J=8.5 Hz, 1H), 6.78 (dd, J=8.5, 3.0 Hz, 1H), 4.65 (s, 2H) |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 150.1, 149.5, 129.9, 117.3, 115.8, 114.9, 60.0 |

| Mass Spectrometry (ESI-MS) m/z | 141.05 [M+H]⁺ |

Natural Occurrence and Isolation

This compound is a secondary metabolite produced by various fungi, most notably from the Penicillium and Aspergillus genera.[4][5] It has been isolated from species such as Penicillium patulum, Penicillium terrestre, and Aspergillus assiutensis.[3][4][5]

Experimental Protocol: Isolation from Penicillium Culture

This protocol outlines a general procedure for the isolation and purification of this compound from a fungal culture.

2.1.1. Fungal Cultivation

-

Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.

-

Inoculate the sterile medium with a spore suspension or mycelial plugs of the desired Penicillium strain.

-

Incubate the culture at 25-28 °C for 14-21 days with shaking (150 rpm) to ensure aeration.

2.1.2. Extraction

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1) and visualizing with a UV lamp or an appropriate staining reagent.

-

Combine the fractions containing this compound and concentrate them.

-

Further purify the enriched fraction by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol and water to yield pure this compound.

Chemical Synthesis

While this compound can be isolated from natural sources, chemical synthesis provides a reliable and scalable alternative for obtaining this compound. A common synthetic route involves the reduction of 2,5-dihydroxybenzoic acid or its derivatives.

Experimental Protocol: Synthesis from 2,5-Dihydroxybenzoic Acid

This protocol describes the synthesis of this compound by the reduction of 2,5-dihydroxybenzoic acid.

3.1.1. Materials

-

2,5-Dihydroxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

3.1.2. Procedure

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2,5-dihydroxybenzoic acid in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH₄ or BH₃-THF in anhydrous THF to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by 1 M HCl.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including antioxidant, anticancer, and antiviral properties.

Antioxidant Activity

The phenolic hydroxyl groups in this compound's structure confer its potent antioxidant properties by enabling it to scavenge free radicals.

This protocol details the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6][7]

4.1.1.1. Reagents

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

4.1.1.2. Procedure

-

Prepare a stock solution of DPPH (0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well microplate, add 100 µL of each dilution of the test sample or standard to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Anticancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including ovarian cancer cells.[8][9] Its mechanism of action involves the modulation of key signaling pathways that regulate cell growth and survival.

In human ovarian cancer cells (ES2 and OV90), this compound has been demonstrated to induce apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways.[8] It promotes the phosphorylation of p38 and ERK1/2 (members of the MAPK family) while inhibiting the phosphorylation of Akt. This dual action leads to cell cycle arrest and the activation of the apoptotic cascade.

Caption: this compound's anticancer mechanism in ovarian cancer cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]

4.2.2.1. Materials

-

Human ovarian cancer cell lines (e.g., ES2, OV90)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution

-

96-well cell culture plates

4.2.2.2. Procedure

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Antiviral Activity

This compound has been reported to possess antiviral properties, although the specific mechanisms are less well-characterized than its other biological activities.

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[1][11]

4.3.1.1. Materials

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock

-

This compound

-

Cell culture medium

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

4.3.1.2. Procedure

-

Seed the host cells in 6-well plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of the virus stock.

-

Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37 °C.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

-

Add the overlay medium containing the respective concentrations of this compound to each well.

-

Incubate the plates at 37 °C until plaques are visible (typically 2-3 days).

-

Fix the cells with a formaldehyde solution and stain with crystal violet.

-

Count the number of plaques in each well.

-

The percentage of plaque inhibition is calculated relative to the untreated virus control. The EC₅₀ (the concentration that inhibits 50% of plaque formation) can then be determined.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. Its antioxidant, anticancer, and potential antiviral properties make it a compelling candidate for further investigation in the context of drug discovery and development. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate future research into this versatile molecule and its potential therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound and homogentisic acid: Plasmodium falciparum dihydroorotate dehydrogenase inhibitors isolated from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits Proliferation and Induces Apoptosis via Mitochondrial Dysfunction and Regulation of MAPK and PI3K/AKT Pathways in Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Gentisyl Alcohol in Fungi: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisyl alcohol, a benzenoid secondary metabolite, has been identified in a variety of fungal species and is gaining attention for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fungi, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and characterization. Quantitative data on its production are summarized, and key experimental protocols are detailed to facilitate further research and development. Visual diagrams of the biosynthetic pathway and a general experimental workflow are provided to enhance understanding.

Natural Occurrence of this compound in Fungi

This compound (2,5-dihydroxybenzyl alcohol) has been isolated from a range of terrestrial and marine-derived fungi. Its presence has been documented in several genera, highlighting the widespread capability of fungi to synthesize this compound. This section summarizes the known fungal producers of this compound.

Fungal Species Producing this compound

A variety of fungal species have been identified as producers of this compound. These belong to diverse taxonomic groups, suggesting that the biosynthetic machinery for its production may be conserved across different fungal lineages. Notable producing genera include Penicillium, Aspergillus, Phoma, Arthrinium, Geosmithia, and Hypomyces.

Quantitative Production of this compound

Quantitative data on the production of this compound by fungal cultures is crucial for evaluating their potential as a source for this bioactive compound. However, detailed yield information is often not the primary focus of initial isolation studies, leading to a scarcity of such data in the literature. The table below summarizes the available quantitative data.

| Fungal Species | Strain | Substrate/Medium | Fermentation Time (days) | Yield (mg/L) | Reference |

| Penicillium pedernalense | BioMCC-f.T.5350 | Not specified | 5 | 1.74 | [1] |

Note: The yield for Penicillium pedernalense was calculated from the reported isolation of 8.7 mg from a 5 L culture.

Biosynthesis of this compound

The biosynthesis of this compound in fungi is linked to the patulin biosynthetic pathway, a well-studied pathway for another polyketide mycotoxin. This compound is considered an intermediate or a side product of this pathway. The key steps involve the hydroxylation of an aromatic precursor.

The Patulin Pathway Connection

The biosynthesis of patulin begins with the synthesis of 6-methylsalicylic acid (6-MSA). A series of enzymatic reactions, including decarboxylation and hydroxylations, convert 6-MSA into various intermediates. One of these key intermediates is m-hydroxybenzyl alcohol.

Key Enzymatic Step

The conversion of m-hydroxybenzyl alcohol to this compound is a critical hydroxylation step. In the fungus Aspergillus clavatus, this reaction is catalyzed by a cytochrome P450 monooxygenase, CYP619C2. This enzyme introduces a hydroxyl group at the C-5 position of m-hydroxybenzyl alcohol.

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi, and the extraction, purification, and identification of the compound.

Fungal Cultivation

The production of this compound can be achieved through submerged fermentation of the producing fungal strain.

Protocol: Cultivation of Phoma herbarum

-

Strain Maintenance: Maintain pure cultures of Phoma herbarum on Potato Dextrose Agar (PDA) slants at 4°C.

-

Inoculum Preparation: Aseptically transfer a mycelial plug (5 mm diameter) from a 5-7 day old PDA plate to a 500 mL flask containing 250 mL of Potato Dextrose Broth (PDB).

-

Fermentation: Incubate the flask at 28 ± 2°C on a rotary shaker at 140 rpm for 10 days.[2]

Extraction and Purification

A general workflow for the extraction and purification of this compound from a fungal culture broth is presented below.

Protocol: Extraction from Phoma herbarum Broth [2]

-

Growth Termination: After the fermentation period, add 25 mL of methanol to the culture flask to stop fungal growth.

-

Separation of Biomass and Filtrate: Filter the culture through a muslin cloth to separate the fungal biomass from the filtrate.

-

Solvent Extraction: Extract the filtrate three times with an equal volume of ethyl acetate (e.g., 3 x 100 mL for 100 mL of filtrate).

-

Concentration: Pool the ethyl acetate fractions and concentrate them under vacuum at 40°C using a rotary evaporator to obtain the crude extract.

-

Purification: The crude extract can be further purified by column chromatography on silica gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Analytical Characterization

The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

3.3.1. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F254

-

Mobile Phase: A mixture of hexane and ethyl acetate.

-

Detection: Visualization under UV light (254 nm) and by staining with reagents like the Emmerie-Engel reagent, which gives a positive reaction.

3.3.2. High-Performance Liquid Chromatography (HPLC)

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detection: UV detector at a wavelength of around 290 nm.

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of this compound, often after derivatization to increase its volatility.

3.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (in CDCl₃, δ in ppm):

-

~6.75 (d, 1H)

-

~6.61 (d, 1H)

-

~6.54 (dd, 1H)

-

~4.59 (s, 2H)

-

-

¹³C NMR (in CDCl₃, δ in ppm):

-

~151.3

-

~149.1

-

~129.7

-

~116.8

-

~115.9

-

~115.6

-

~61.2

-

Conclusion

This compound is a naturally occurring fungal metabolite with significant potential for various applications. This guide has provided an in-depth overview of its fungal sources, biosynthetic pathway, and the experimental protocols required for its study. The limited availability of quantitative production data highlights an area for future research, where optimizing fermentation conditions could lead to higher yields. The detailed methodologies and pathway diagrams presented here serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery, aiming to further explore and exploit the potential of this compound.

References

The Biosynthesis of Gentisyl Alcohol: A Technical Guide for Researchers

Abstract

Gentisyl alcohol, a polyketide with noteworthy biological activities, has garnered significant interest within the scientific community. This document provides an in-depth technical guide on the biosynthesis of this compound in microorganisms. It details a well-characterized engineered pathway in Escherichia coli and explores the current understanding of its natural production in various fungal species. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic pathways, key enzymes, quantitative data, and detailed experimental protocols to facilitate further research and development in this area.

Introduction

This compound (2,5-dihydroxybenzyl alcohol) is a naturally occurring phenolic compound that has been isolated from various microorganisms, particularly fungi of the genera Penicillium and Phoma.[1][2][3] It has been recognized for its diverse biological activities, including potential applications in pharmaceuticals and biotechnology. Understanding the biosynthetic pathways of this compound is crucial for its sustainable production and for engineering novel derivatives with enhanced therapeutic properties.

This guide focuses on two primary routes of this compound biosynthesis: a heterologously expressed pathway in the bacterium Escherichia coli and the native pathways in fungi.

Engineered Biosynthesis of this compound in Escherichia coli

A novel biosynthetic pathway for the production of this compound from renewable feedstocks has been successfully established in engineered E. coli.[4][5] This pathway leverages the promiscuity of certain enzymes to create a non-natural route from central metabolism to the final product.

Pathway Overview

The engineered pathway initiates from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. The key steps involve the conversion of salicylic acid to 2,5-dihydroxybenzoic acid (2,5-DHBA), which is subsequently reduced to this compound.[4][5][6]

The overall transformation can be summarized as follows:

Chorismate → Salicylic Acid → 2,5-Dihydroxybenzoic Acid (2,5-DHBA) → Gentisyl Aldehyde → this compound

Key Enzymes and Reactions

Two critical enzymes were introduced into E. coli to facilitate this pathway:

-

Salicylic Acid 5-Hydroxylase: This enzyme catalyzes the hydroxylation of salicylic acid at the C5 position to produce 2,5-DHBA.[4][7]

-

Carboxylic Acid Reductase (CAR): This enzyme exhibits broad substrate specificity and efficiently reduces the carboxylic acid group of 2,5-DHBA to an aldehyde (gentisyl aldehyde).[4][8][9] An endogenous alcohol dehydrogenase then reduces the aldehyde to this compound.

Quantitative Data

The engineered E. coli strain has been shown to produce this compound at a significant titer. The table below summarizes the reported production data.

| Microorganism | Strain | Pathway Type | Product Titer (mg/L) | Reference |

| Escherichia coli | Engineered | Heterologous | 30.1 | [4][5][6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the engineered biosynthetic pathway and a general experimental workflow for producing and quantifying this compound in E. coli.

Native Biosynthesis of this compound in Fungi

This compound is a known secondary metabolite in several fungal species. However, the detailed biosynthetic pathways in these organisms are not as well characterized as the engineered pathway in E. coli.

Producing Organisms

Several fungal species have been reported to produce this compound, including:

-

Penicillium patulum [2]

-

Penicillium terrestre [3]

-

Phoma herbarum [1]

-

Aspergillus assiutensis [10]

-

Penicillium pedernalense [10]

Putative Biosynthetic Pathway

In fungi, this compound is likely synthesized via a polyketide synthase (PKS) pathway. In this proposed pathway, acetyl-CoA and malonyl-CoA units are condensed by a PKS enzyme to form a polyketide chain, which then undergoes cyclization, reduction, and other modifications to yield this compound. The exact enzymes and intermediates in this pathway have not been fully elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Carboxylic Acid Reductase (CAR) Activity Assay

This protocol is adapted from established methods for assaying CAR activity by monitoring NADPH consumption.[8][11][12]

Principle: The activity of CAR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the carboxylic acid substrate.

Materials:

-

Purified CAR enzyme

-

2,5-Dihydroxybenzoic acid (2,5-DHBA) substrate solution (e.g., 100 mM in DMSO)

-

NADPH solution (e.g., 10 mM in buffer)

-

ATP solution (e.g., 100 mM in buffer)

-

MgCl₂ solution (e.g., 1 M)

-

Reaction buffer (e.g., 100 mM HEPES-K, pH 7.5)

-

UV-Vis spectrophotometer capable of reading at 340 nm

-

96-well microplate (UV-transparent) or quartz cuvettes

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing:

-

Reaction buffer

-

MgCl₂ (final concentration 10 mM)

-

ATP (final concentration 2.5 mM)

-

2,5-DHBA (final concentration 10 mM)

-

Purified CAR enzyme (e.g., 2-5 µg)

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

-

Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Salicylic Acid 5-Hydroxylase Activity Assay

Principle: The activity of salicylic acid 5-hydroxylase can be determined by measuring the formation of the product, 2,5-DHBA, over time using HPLC.

Materials:

-

Cell-free extract or purified salicylic acid 5-hydroxylase

-

Salicylic acid substrate solution

-

NAD(P)H solution

-

FAD solution (if it is a flavoprotein)

-

Reaction buffer (e.g., phosphate or Tris buffer at optimal pH)

-

Quenching solution (e.g., methanol or acetonitrile)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

Procedure:

-

Prepare a reaction mixture containing reaction buffer, salicylic acid, and NAD(P)H.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme preparation.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of 2,5-DHBA produced.

-

Enzyme activity can be expressed as the rate of product formation (e.g., µmol of 2,5-DHBA per minute per mg of protein).

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound from culture supernatants.

Principle: this compound is separated from other components in the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified by UV detection.

Apparatus and Materials:

-

HPLC system with a pump, autosampler, column oven, and UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound standard

-

Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

-

HPLC Analysis:

-

Set up the HPLC method with an appropriate mobile phase gradient and flow rate to achieve good separation of this compound.

-

Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 290 nm).

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared samples.

-

-

Quantification:

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

-

Quantify the concentration of this compound in the samples by using the calibration curve.

-

Conclusion and Future Perspectives

The biosynthesis of this compound has been successfully demonstrated in both engineered E. coli and various native fungal producers. The engineered pathway provides a well-defined and tractable system for production and further optimization. While the fungal pathways are less understood, they represent a rich source of genetic diversity for novel enzymes that could be harnessed for synthetic biology applications.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of this compound in fungal species.

-

Characterizing the kinetics and substrate specificities of the enzymes involved in both engineered and native pathways in more detail.

-

Optimizing the production of this compound in engineered microorganisms through metabolic engineering and fermentation process development.

-

Exploring the potential for producing novel derivatives of this compound through pathway engineering.

This technical guide provides a solid foundation for researchers to build upon in their efforts to understand and exploit the biosynthesis of this valuable compound.

References

- 1. Production of this compound from Phoma herbarum Endophytic in Curcuma longa L. and Its Antagonistic Activity Towards Leaf Spot Pathogen Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of micro-organisms: 72. This compound (2:5-dihydroxybenzyl alcohol), a metabolic product of Penicillium patulum Bainier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. genscript.com [genscript.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylic acid reductase: Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ncesr.unl.edu [ncesr.unl.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and Functional Analysis of a Salicylic Acid Hydroxylase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gentisyl Alcohol (CAS: 495-08-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisyl alcohol, with the CAS number 495-08-9, is a naturally occurring phenolic compound. It is a derivative of benzyl (B1604629) alcohol and hydroquinone, characterized by a benzene (B151609) ring substituted with two hydroxyl groups and one hydroxymethyl group. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, antineoplastic, and antiviral properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural occurrence, biosynthesis, experimental protocols for its study, and its known mechanisms of action.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 495-08-9 | |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| IUPAC Name | 2-(hydroxymethyl)benzene-1,4-diol | [1] |

| Synonyms | 2,5-Dihydroxybenzyl alcohol, Salirepol | [1] |

| Melting Point | 100-102 °C | |

| Boiling Point | 299.9 °C (estimated) | |

| Solubility | Freely soluble in water, alcohol, and ether. Slightly soluble in benzene and chloroform. Insoluble in petroleum ether. | |

| Appearance | White to off-white solid | [2] |

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite produced by various fungi, most notably species of Penicillium, such as Penicillium patulum and the marine-derived Penicillium terrestre. It has also been isolated from the endophytic fungus Phoma herbarum found in the medicinal plant Curcuma longa (turmeric).

Biosynthetic Pathway

A novel biosynthetic pathway for the production of this compound has been established in engineered Escherichia coli. This pathway utilizes chorismate, a key intermediate in the shikimate pathway, as a starting material. The pathway involves the conversion of chorismate to 2,5-dihydroxybenzoic acid (gentisic acid), which is then reduced to this compound.

Below is a diagram illustrating the engineered biosynthetic pathway for this compound production.

Caption: Engineered biosynthetic pathway of this compound from chorismate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, extraction, and biological evaluation of this compound.

Chemical Synthesis of this compound

A regioselective synthesis of this compound has been reported starting from 4-methoxyphenol. The key steps involve selective phenol (B47542) monohydroxymethylation, monochlorination, ceric ammonium (B1175870) nitrate (B79036) (CAN) oxidation, and a final reduction using sodium dithionite.

Workflow for the Chemical Synthesis of this compound:

Caption: Key steps in the chemical synthesis of this compound.

Extraction and Purification from Penicillium terrestre

The following is a general protocol for the extraction and purification of this compound from a fungal culture.

-

Fermentation: Culture Penicillium terrestre in a suitable liquid medium.

-

Extraction: After a sufficient incubation period, extract the culture broth with an organic solvent such as ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatography:

-

Silica (B1680970) Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Sephadex LH-20 Column Chromatography: Further purify the this compound-containing fractions using a Sephadex LH-20 column with a suitable solvent (e.g., methanol).

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by reversed-phase HPLC to yield pure this compound.

-

In Vitro Antineoplastic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed ovarian cancer cells (e.g., ES2 or OV90) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis of MAPK and PI3K/AKT Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.

-

Cell Lysis: Treat ovarian cancer cells with this compound as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK1/2, p38, JNK, AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the this compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antineoplastic effects being the most extensively studied.

Antineoplastic Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in human ovarian cancer cells.[1] The proposed mechanism involves the induction of mitochondrial dysfunction and the regulation of the MAPK and PI3K/AKT signaling pathways.[1]

-

Mitochondrial Dysfunction: Treatment with this compound leads to a loss of mitochondrial membrane potential and dysregulation of intracellular calcium levels in ovarian cancer cells.[1]

-

MAPK Pathway: this compound activates the phosphorylation of ERK1/2 and p38 MAPK, while reducing the phosphorylation of JNK.[1]

-

PI3K/AKT Pathway: The compound inactivates the phosphorylation of AKT, a key protein in a major cell survival pathway.[1]

The modulation of these signaling pathways by this compound is depicted in the diagram below.

Caption: Signaling pathways modulated by this compound in ovarian cancer cells.

Antioxidant Activity

As a phenolic compound, this compound possesses antioxidant properties by acting as a free radical scavenger. This activity is attributed to its ability to donate a hydrogen atom from its hydroxyl groups to stabilize free radicals.

Antiviral and Antifungal Activities

This compound has also been reported to have antiviral and antifungal properties. It has shown inhibitory activity against the leaf spot pathogen Colletotrichum gloeosporioides. While its specific antiviral mechanisms are not fully elucidated, they are likely related to the general ability of alcohols to disrupt viral envelopes and denature proteins.

Conclusion

This compound is a promising natural product with significant potential for further research and development, particularly in the field of oncology. Its well-defined chemical structure, coupled with its multifaceted biological activities, makes it an attractive candidate for drug discovery programs. This technical guide provides a solid foundation for researchers and scientists to understand and further investigate the therapeutic potential of this intriguing molecule. The detailed experimental protocols and data presented herein should facilitate the design and execution of future studies aimed at unlocking the full potential of this compound.

References

Physical and chemical properties of 2,5-dihydroxybenzyl alcohol

An In-depth Technical Guide to 2,5-Dihydroxybenzyl Alcohol

Abstract

2,5-Dihydroxybenzyl alcohol, also known as Gentisyl alcohol or 2-Methylolhydroquinone, is an aromatic organic compound and a metabolite found in various fungi.[1] Structurally, it is a benzyl alcohol substituted with two hydroxyl groups on the benzene ring at positions 2 and 5, classifying it as a hydroquinone derivative. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and purification protocols. Additionally, it explores the compound's reactivity and known biological relevance, making it a valuable resource for researchers, chemists, and professionals in drug development.

Physical and Chemical Properties

2,5-Dihydroxybenzyl alcohol is a solid at room temperature. While its solubility has not been extensively documented, its polar nature, due to three hydroxyl groups, suggests solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The presence of two phenolic hydroxyl groups gives it acidic properties, with an estimated pKa value around 10, similar to other phenols.[2]

Table 1: Physical and Chemical Properties of 2,5-Dihydroxybenzyl Alcohol

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃ | [3] |

| Molecular Weight | 140.14 g/mol | [1][3] |

| Appearance | Solid (specific color not documented) | N/A |

| Boiling Point | 299.9 °C (at 760 mmHg, Calculated) | [3] |

| Flash Point | 152.6 °C (Calculated) | [3] |

| Density | 1.4 g/cm³ (Calculated) | [3] |

Table 2: Chemical Identifiers for 2,5-Dihydroxybenzyl Alcohol

| Identifier | Value | Reference |

| CAS Number | 495-08-9 | [1][3] |

| IUPAC Name | 2-(hydroxymethyl)benzene-1,4-diol | [1] |

| Synonyms | This compound, 2-Methylolhydroquinone | [1][3] |

| InChI | 1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2 | [1][3] |

| InChIKey | PUZSUVGRVHEUQO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=CC=C1O)O)CO | [3] |

Spectroscopic Data

Detailed experimental spectra for 2,5-dihydroxybenzyl alcohol are not widely published. The following data are predicted based on its chemical structure and spectral data from analogous compounds like 2,5-dihydroxybenzaldehyde and 2,5-dimethoxybenzyl alcohol.[4][5][6]

Table 3: Predicted Spectroscopic Data for 2,5-Dihydroxybenzyl Alcohol

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (3H): Signals expected in the range of δ 6.5-7.0 ppm. - Benzylic Protons (-CH₂OH, 2H): A singlet expected around δ 4.5-4.7 ppm. - Hydroxyl Protons (-OH, 3H): Three broad singlets, which are exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Six signals expected between δ 110-155 ppm, with carbons attached to hydroxyl groups appearing more downfield. - Benzylic Carbon (-CH₂OH): One signal expected around δ 60-65 ppm. |

| IR Spectroscopy | - O-H Stretch (phenolic & alcoholic): Broad band in the region of 3200-3600 cm⁻¹. - C-O Stretch: Strong band around 1200-1260 cm⁻¹ (phenolic) and 1000-1050 cm⁻¹ (primary alcohol). - Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. - Aromatic C-H Bending: Peaks in the 750-900 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 140. - Key Fragments: Loss of H₂O (m/z = 122), loss of CH₂OH (m/z = 109), and other fragments resulting from alpha cleavage and ring fragmentation. |

Experimental Protocols

Synthesis Protocol: Reduction of 2,5-Dihydroxybenzoic Acid

This protocol is a representative method based on the synthesis of structurally similar compounds, such as 3,5-dihydroxybenzyl alcohol, which involves the reduction of a carboxylic acid.[7] The most common starting material is 2,5-dihydroxybenzoic acid.

Materials:

-

2,5-Dihydroxybenzoic acid

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium borohydride (4.0 eq) and anhydrous THF.

-

Reaction Initiation: Cool the flask to 0 °C in an ice-water bath.

-

Addition of Reactants: Dissolve 2,5-dihydroxybenzoic acid (1.0 eq) in anhydrous THF and add it to the flask. Subsequently, slowly add a solution of iodine (1.8 eq) in anhydrous THF via the dropping funnel over 1 hour. Maintain the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and carefully quench with water. Remove the THF under reduced pressure.

-

Extraction: Add saturated NaHCO₃ solution to the residue and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization Protocol

Purification: The crude product can be purified using one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot water or an appropriate solvent mixture (e.g., ethyl acetate/hexane) and allow it to cool slowly to form crystals.

-

Column Chromatography: If recrystallization is ineffective, purify the crude product on a silica gel column using a solvent system such as ethyl acetate in hexane.

Characterization: The identity and purity of the final product should be confirmed using a suite of analytical techniques.

Reactivity and Stability

Reactivity:

-

The primary alcohol group can undergo oxidation to form 2,5-dihydroxybenzaldehyde and subsequently 2,5-dihydroxybenzoic acid.

-

The hydroxyl groups can be esterified or etherified.

-

The hydroquinone moiety is susceptible to oxidation, potentially forming a quinone. This makes the compound a good reducing agent and antioxidant.

Stability:

-

The compound should be stored in a cool, dark place under an inert atmosphere to prevent oxidation.

-

It is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents.

Biological and Pharmacological Relevance

2,5-Dihydroxybenzyl alcohol is recognized for its role as an antioxidant, an antineoplastic agent, and an apoptosis inhibitor.[1] Its biological activities are largely attributed to the hydroquinone structure, which can scavenge free radicals.

Derivatives of this compound have shown significant biological potential. For example, 3-chloro-2,5-dihydroxybenzyl alcohol, isolated from a marine fungus, exhibits potent antifouling, antibiotic, and antimicrobial properties.[8][9] This chlorinated derivative has also been shown to induce DNA damage and cause cell cycle arrest in the S phase.[9] Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), is known to interact with Keap1, a critical regulator of the cellular antioxidant response via the Nrf2 pathway.[9] This suggests a potential mechanism of action for the antioxidant effects of 2,5-dihydroxybenzyl alcohol and its derivatives.

References

- 1. This compound | C7H8O3 | CID 188287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.indiana.edu [chem.indiana.edu]

- 3. CAS # 495-08-9, 2,5-Dihydroxybenzyl Alcohol: more information. [ww.chemblink.com]

- 4. 2,5-DIMETHOXYBENZYL ALCOHOL(33524-31-1) 13C NMR spectrum [chemicalbook.com]

- 5. 2,5-DIMETHOXYBENZYL ALCOHOL(33524-31-1) 1H NMR spectrum [chemicalbook.com]

- 6. 2,5-Dihydroxybenzaldehyde(1194-98-5) 1H NMR spectrum [chemicalbook.com]

- 7. 3,5-Dihydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-Dihydroxybenzyl alcohol | 29654-55-5 | Benchchem [benchchem.com]

Gentisyl Alcohol as a Fungal Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisyl alcohol, a dihydroxybenzyl alcohol derivative, is a polyketide fungal metabolite with a growing body of research highlighting its diverse and potent biological activities. Produced by a range of fungal species, primarily within the genera Penicillium, Aspergillus, and Phoma, this compound has demonstrated significant antioxidant, anti-inflammatory, anticancer, antimalarial, and antifungal properties. Its mechanisms of action, particularly the inhibition of key signaling pathways such as the PI3K/AKT pathway in cancer cells, make it a compound of considerable interest for drug discovery and development. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its biosynthesis, producing organisms, physicochemical properties, and biological activities. Detailed experimental protocols for its extraction, purification, characterization, and bioactivity assessment are provided, alongside a summary of quantitative data and visual representations of its biosynthetic pathway and mechanism of action.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities.[1][2] Among these, phenolic compounds represent a significant class of molecules with therapeutic potential. This compound, with the IUPAC name 2-(hydroxymethyl)benzene-1,4-diol, is an aromatic primary alcohol that has been identified as a metabolite of several fungal species.[3] Its structure, featuring a hydroquinone ring with a hydroxymethyl substituent, is key to its biological functions, including its capacity as an antioxidant and an inhibitor of various cellular processes.[3][4] This guide aims to provide an in-depth technical resource for researchers and professionals engaged in natural product chemistry, mycology, and drug development, focusing on the core scientific and technical data surrounding this compound as a fungal metabolite.

Physicochemical and Spectroscopic Data

This compound is a white to pale yellow solid, typically appearing as needles when crystallized from chloroform.[5] It is freely soluble in water, alcohol, and ether.[5] A comprehensive summary of its physicochemical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₃ | [3][5] |

| Molecular Weight | 140.14 g/mol | [3][5] |

| CAS Number | 495-08-9 | [3][5] |

| IUPAC Name | 2-(hydroxymethyl)benzene-1,4-diol | [3] |

| Synonyms | 2,5-Dihydroxybenzyl alcohol, Salirepol | [3][5] |

| Melting Point | 100 °C | [5] |

| Appearance | Clusters of needles from chloroform | [5] |

| Solubility | Freely soluble in water, alcohol, ether; slightly soluble in benzene, chloroform; insoluble in petroleum ether | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Data | Reference(s) |

| ¹H NMR | Signals at ~4.79 ppm (doublet, hydroxymethyl protons) and in the aromatic region (~6.74 ppm, doublet) provide characteristic patterns for identification. | [4] |

| ¹³C NMR | Quaternary aromatic carbons appear at ~150.02 ppm (C-2), ~149.54 ppm (C-4), and ~130.02 ppm (C-1). The hydroxymethyl carbon resonates at ~60.02 ppm. | [4] |

| Mass Spectrometry (MS) | The molecular ion peak appears at m/z 140. A base peak is typically observed at m/z 108, corresponding to the loss of the hydroxymethyl group. | [4] |

Fungal Production of this compound

This compound has been isolated from a variety of fungal species, indicating its widespread occurrence within the fungal kingdom. Its production is often associated with specific culture conditions, and yields can vary significantly between species and strains.

Producing Fungal Species

Several fungal species have been identified as producers of this compound and its derivatives. These include:

-

Penicillium species: Notably, Penicillium patulum was one of the first species from which this compound was isolated.[5][6] Marine-derived Penicillium terrestre has also been shown to produce a variety of new this compound derivatives.[7] Other producing species include Penicillium pedernalense.[8]

-

Aspergillus species: Aspergillus assiutensis has been identified as a producer of this metabolite.[8]

-

Phoma species: The endophytic fungus Phoma herbarum, isolated from turmeric (Curcuma longa), has been shown to produce this compound.[9][10]

-

Hypomyces pseudocorticiicola : This Japanese fungus has also been found to produce this compound.[8]

Biosynthesis of this compound in Fungi

The biosynthesis of this compound in fungi is linked to the patulin biosynthetic pathway, branching off from the intermediate 6-methylsalicylic acid (6-MSA).[5] The key enzymatic steps are outlined below:

-

Formation of 6-Methylsalicylic Acid (6-MSA): The pathway begins with the synthesis of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by the polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS).

-

Decarboxylation to m-Cresol: 6-MSA is then decarboxylated to form m-cresol by the enzyme 6-methylsalicylate decarboxylase.

-

Hydroxylation to m-Hydroxybenzyl Alcohol: The aromatic ring of m-cresol is hydroxylated, likely by a cytochrome P450 monooxygenase, to produce m-hydroxybenzyl alcohol.

-

Hydroxylation to this compound: A second hydroxylation event, also thought to be catalyzed by a cytochrome P450 monooxygenase, converts m-hydroxybenzyl alcohol into this compound.[5]

Production Yields

While numerous studies have reported the isolation of this compound from fungal cultures, specific quantitative yield data (e.g., in mg/L) from fungal fermentations are not extensively documented in the available literature. However, a study on the heterologous production of this compound in engineered Escherichia coli reported a final titer of 30.1 mg/L.[4][11] This suggests that with optimization of fermentation conditions and metabolic engineering of producing fungal strains, higher yields may be achievable.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug development.

Table 3: Summary of Biological Activities and IC₅₀ Values of this compound and Its Derivatives

| Biological Activity | Target/Assay | Compound | IC₅₀ Value | Reference(s) |

| Anticancer | HL-60 (Human promyelocytic leukemia) | This compound derivatives | 5–65 µM | [7] |

| MOLT-4 (Human acute lymphoblastic leukemia) | This compound derivatives | 5–65 µM | [7] | |

| BEL-7402 (Human hepatoma) | This compound derivatives | 5–65 µM | [7] | |

| A-549 (Human lung carcinoma) | This compound derivatives | 5–65 µM | [7] | |

| ES2 (Human ovarian cancer) | This compound | Not specified, but inhibits proliferation | [3][5] | |

| OV90 (Human ovarian cancer) | This compound | Not specified, but inhibits proliferation | [3][5] | |

| Antioxidant | DPPH radical scavenging | This compound derivatives | 2.6–8.5 µM | [7] |

| Antimalarial | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | This compound | 3.4 µM | [8] |

| Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Homogentisic acid (analogue) | 47.6 µM | [8] | |

| Antifungal | Colletotrichum gloeosporioides | This compound | Effective antagonism observed | [9][10] |

Mechanism of Action in Cancer: Inhibition of the PI3K/AKT Signaling Pathway

One of the key mechanisms underlying the anticancer activity of this compound is its ability to modulate intracellular signaling pathways. In human ovarian cancer cells (ES2 and OV90), this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3][5] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers. By inhibiting the phosphorylation of key downstream effectors of this pathway, such as AKT, P70S6K, and S6 proteins, this compound can induce apoptosis and inhibit the proliferation of cancer cells.[3]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound from fungal sources.

Fungal Fermentation and Extraction

-

Fungal Culture: Inoculate the desired fungal strain (e.g., Phoma herbarum) into a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.

-

Incubation: Incubate the flasks on a rotary shaker at a specified temperature (e.g., 25-28 °C) and agitation speed (e.g., 150-200 rpm) for a designated period (e.g., 14-21 days) to allow for fungal growth and metabolite production.

-

Extraction: After incubation, separate the fungal mycelium from the culture broth by filtration.

-

Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate, three times.

-

Solvent Evaporation: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

-

Silica Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel column.

-

Elution: Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Further Purification: Pool the fractions containing the target compound and subject them to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Mass Spectrometry (MS): Analyze the purified compound using a mass spectrometer, such as an Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) instrument, to determine its molecular weight and fragmentation pattern.

Bioactivity Assays

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in methanol.

-

Reaction: Add a specific volume of the DPPH solution to each dilution of the test compound.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of the sample that inhibits 50% of the DPPH radicals.[12][13]

-

Cell Seeding: Seed cancer cells (e.g., A549, HL-60) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Determine the cell viability as a percentage of the control (untreated cells) and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[14]

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it. While the medium is still molten, add the test compound (this compound) at different concentrations to create "poisoned" media. Pour the media into sterile Petri plates. A control plate should be prepared with the solvent used to dissolve the compound.[4][15]

-

Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from a young, actively growing culture of C. gloeosporioides at the center of each plate.[4]

-

Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25-28 °C) for several days.[4]

-

Measurement: Measure the radial growth of the fungal colony in both the control and treated plates.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.[4]

Experimental Workflow

The discovery and characterization of this compound as a fungal metabolite typically follow a systematic workflow, as depicted in the diagram below. This workflow integrates fungal cultivation, chemical analysis, and biological screening to identify and validate bioactive natural products.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. mdpi.com [mdpi.com]

- 3. Production of this compound from Phoma herbarum Endophytic in Curcuma longa L. and Its Antagonistic Activity Towards Leaf Spot Pathogen Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. - MedCrave online [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Promising antimicrobials from Phoma spp.: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journaljabb.com [journaljabb.com]

- 12. Studies in the biochemistry of micro-organisms: 72. This compound (2:5-dihydroxybenzyl alcohol), a metabolic product of Penicillium patulum Bainier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. maxapress.com [maxapress.com]

- 14. Phoma herbarum as a new gibberellin-producing and plant growth-promoting fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciencegate.app [sciencegate.app]

Gentisyl Alcohol from Penicillium Species: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of gentisyl alcohol (2,5-dihydroxybenzyl alcohol), a phenolic compound produced by various Penicillium species. This compound and its derivatives have garnered significant interest due to their diverse biological activities, including antioxidant, cytotoxic, and enzyme-inhibitory properties. This document details the experimental protocols for the production and purification of this compound and presents key quantitative data for its characterization.

Discovery and Producing Organisms

This compound was first identified as a metabolic product of Penicillium patulum. Since its initial discovery, several other species of Penicillium have been identified as producers of this compound and its derivatives. Notably, the marine-derived fungus Penicillium terrestre has been shown to be a rich source of a variety of this compound derivatives[1]. Other producing species include Penicillium pedernalense and Penicillium novae-zeelandiae. The natural occurrence of this compound in these fungal systems has paved the way for further investigation into its biosynthesis and biological functions.

Experimental Protocols

This section outlines the detailed methodologies for the fermentation of Penicillium species, followed by the extraction, purification, and characterization of this compound.

Fermentation

The production of this compound can be achieved through submerged fermentation of a suitable Penicillium species. The following protocol is a representative procedure based on common practices for secondary metabolite production from fungi.

2.1.1 Culture Medium

A variety of media can be used for the cultivation of Penicillium species for this compound production. A common and effective medium is a yeast extract-based medium.

Table 1: Composition of Yeast Extract-Based Culture Medium

| Component | Concentration (g/L) |

| Glucose | 15 |

| Yeast Extract | 5 |

| Sodium Nitrate (NaNO₃) | 3 |

| Magnesium Sulfate (MgSO₄) | 0.5 |

| Potassium Dihydrogen Phosphate (KH₂PO₄) | 1.5 |

| Agar (for solid culture) | 12 |

| Streptomycin (optional, to inhibit bacterial growth) | 0.03 |

| Distilled Water | 1000 mL |

2.1.2 Fermentation Conditions

-

Inoculation: Inoculate the sterile liquid medium with a spore suspension or a mycelial culture of the selected Penicillium strain.

-

Incubation: Incubate the culture in flasks on a rotary shaker at 220 rpm.

-

Temperature: Maintain the incubation temperature at 28°C.

-

Duration: The fermentation is typically carried out for 7 to 14 days. The optimal duration may vary depending on the specific strain and culture conditions.

Extraction and Purification

The following is a general workflow for the isolation of this compound from the fermentation broth.

References

Spectroscopic Profile of Gentisyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gentisyl alcohol (IUPAC name: 2-(hydroxymethyl)benzene-1,4-diol), a compound of interest for its potential therapeutic properties. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols to aid in its identification and characterization.

Chemical Structure and Properties

-

IUPAC Name: 2-(hydroxymethyl)benzene-1,4-diol

-

Synonyms: this compound, 2,5-Dihydroxybenzyl alcohol

-

CAS Number: 495-08-9

-

Molecular Formula: C₇H₈O₃

-

Molecular Weight: 140.14 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of published, comprehensive datasets, predicted values based on the chemical structure and known spectral characteristics of similar compounds are also included and are noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | s | 2H | -CH₂- |

| ~6.7-6.9 | m | 3H | Ar-H |

| ~8.5-9.5 | br s | 2H | Ar-OH |

| ~4.8-5.5 | br s | 1H | -CH₂-OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~60 | -CH₂-OH |

| ~115-120 | Ar-C (CH) |

| ~125 | Ar-C (C-CH₂OH) |

| ~150 | Ar-C (C-OH) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic and alcoholic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 122 | High | [M-H₂O]⁺ |

| 111 | High | [M-CHO]⁺ |

| 94 | Moderate | [M-H₂O-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis of this compound.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of about 0.7 mL. The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is typically used.

-